molecular formula C11H17N3OS B6459835 2,6-dimethyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]morpholine CAS No. 2549029-52-7

2,6-dimethyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]morpholine

Cat. No.: B6459835
CAS No.: 2549029-52-7
M. Wt: 239.34 g/mol
InChI Key: PNSCGFJPPPBOFP-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]morpholine is a heterocyclic compound that features a morpholine ring substituted with a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]morpholine typically involves the nucleophilic substitution of a methylsulfanyl group on a pyrimidine ring. One common method involves the reaction of 2-methylsulfanyl-6-polyfluoroalkylpyrimidin-4-ones with morpholine under optimized conditions . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The choice of reagents and solvents can be optimized for cost-effectiveness and yield. Continuous flow reactors may be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]morpholine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions using palladium on carbon (Pd/C) as a catalyst.

    Substitution: The methylsulfanyl group can be substituted with other nucleophiles such as amines or alcohols under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Sodium hydride, potassium carbonate, dimethylformamide (DMF), tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Amino or alkoxy-substituted pyrimidine derivatives.

Scientific Research Applications

2,6-Dimethyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-dimethyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]morpholine involves its interaction with molecular targets such as enzymes or receptors. For example, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access . The specific pathways involved depend on the biological context and the target enzyme or receptor.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a morpholine ring with a methylsulfanyl-substituted pyrimidine moiety makes it a versatile compound for various applications.

Properties

IUPAC Name

2,6-dimethyl-4-(2-methylsulfanylpyrimidin-4-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3OS/c1-8-6-14(7-9(2)15-8)10-4-5-12-11(13-10)16-3/h4-5,8-9H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSCGFJPPPBOFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC(=NC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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